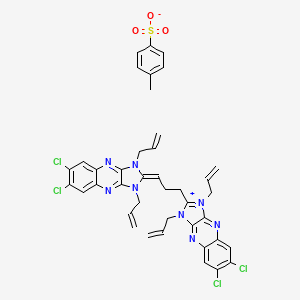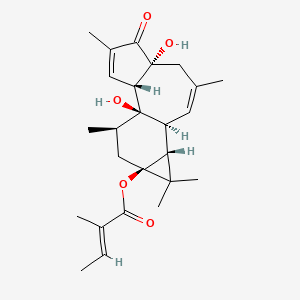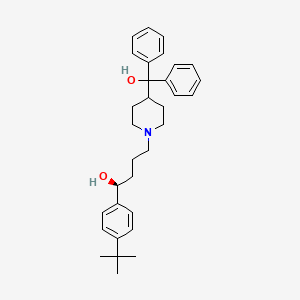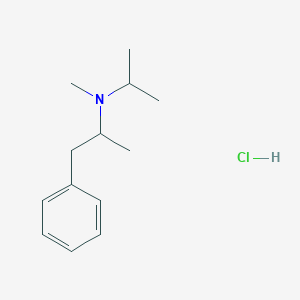
Oxandrolone 4-oxa-isomer, 5beta epimer-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JEV80OA39A, also known as Oxandrolone 4-Oxa-Isomer, 5.Beta. Epimer, is a synthetic compound with the molecular formula C19H30O3 It is a derivative of Oxandrolone, a well-known anabolic steroid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of JEV80OA39A involves several steps, starting from the basic steroid structure. The process typically includes:
Oxidation: Introduction of oxygen atoms into the steroid structure.
Reduction: Reduction of specific functional groups to achieve the desired isomer.
Substitution: Substitution reactions to introduce the oxa group into the steroid backbone.
Industrial Production Methods
Industrial production of JEV80OA39A follows similar synthetic routes but on a larger scale. The process involves:
Catalyst Use: Utilization of catalysts to enhance reaction rates and yields.
Purification: Advanced purification techniques such as chromatography to obtain high-purity JEV80OA39A.
Quality Control: Rigorous quality control measures to ensure consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
JEV80OA39A undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to secondary alcohols.
Substitution: Halogenation and other substitution reactions to modify the steroid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, organometallic reagents.
Major Products
Applications De Recherche Scientifique
JEV80OA39A has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and potential as a therapeutic agent.
Medicine: Explored for its anabolic properties and potential use in treating muscle-wasting conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of JEV80OA39A involves its interaction with specific molecular targets and pathways:
Molecular Targets: Binds to androgen receptors, influencing gene expression and protein synthesis.
Pathways Involved: Modulates pathways related to muscle growth, metabolism, and cellular differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxandrolone: The parent compound, known for its anabolic properties.
Stanozolol: Another anabolic steroid with similar applications.
Methandrostenolone: Known for its muscle-building effects.
Uniqueness
JEV80OA39A stands out due to its unique oxa group, which imparts distinct chemical and biological properties. This modification enhances its stability and potentially reduces side effects compared to other anabolic steroids .
Propriétés
Numéro CAS |
19587-10-1 |
|---|---|
Formule moléculaire |
C19H30O3 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(1S,3aS,3bR,5aS,9aR,9bS,11aS)-1-hydroxy-1,9a,11a-trimethyl-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydroindeno[5,4-f]chromen-7-one |
InChI |
InChI=1S/C19H30O3/c1-17-9-8-16(20)22-15(17)5-4-12-13(17)6-10-18(2)14(12)7-11-19(18,3)21/h12-15,21H,4-11H2,1-3H3/t12-,13+,14+,15+,17-,18+,19+/m1/s1 |
Clé InChI |
QTBANSSXVTZHMD-CUGOLFLRSA-N |
SMILES isomérique |
C[C@]12CCC(=O)O[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C |
SMILES canonique |
CC12CCC(=O)OC1CCC3C2CCC4(C3CCC4(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


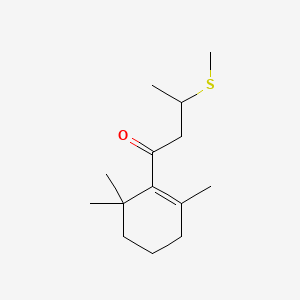

![[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12768807.png)


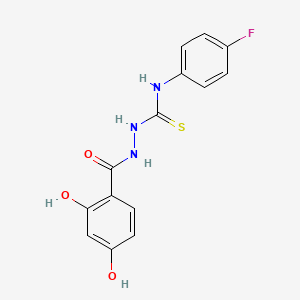
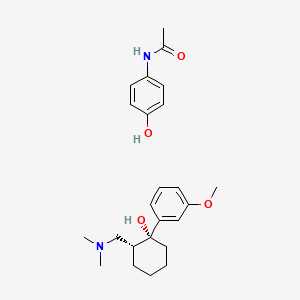
![1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole](/img/structure/B12768846.png)
